(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
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Overview
Description
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring both amino and oxolane groups, makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and oxolane derivatives.
Formation of Intermediate Compounds: Through a series of reactions, including esterification and amidation, intermediate compounds are formed.
Cyclization: The intermediate compounds undergo cyclization to form the oxolane ring.
Final Conversion: The final step involves the conversion of the intermediate into this compound through hydrochloride addition.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and metabolic conditions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2S,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2R,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
Uniqueness
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form stable complexes with molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO3 |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
ISXQMVZLBLXIDJ-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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